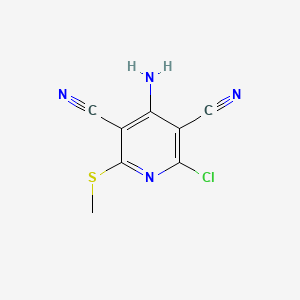

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3S. This compound is characterized by the presence of an amino group, a chloro group, and a methylthio group attached to a pyridine ring, along with two cyano groups. It is a versatile compound used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile typically involves the reaction of 2-chloro-3,5-dicyanopyridine with methylthiol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:

2-chloro-3,5-dicyanopyridine+methylthiolbase, refluxthis compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, bases like sodium hydroxide

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Primary amines

Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-2-chloro-6-methylpyrimidine

- 4-Amino-2-chloro-6,7-dimethoxyquinazoline

- 4-Amino-6-chloro-2-methylthiopyrimidine

Uniqueness

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile is unique due to the presence of both cyano groups and the methylthio group on the pyridine ring This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds

Biological Activity

4-Amino-2-chloro-6-(methylthio)-3,5-pyridinedicarbonitrile (CAS No. 1201791-25-4) is a heterocyclic compound with significant biological activities. Its structure incorporates a pyridine ring substituted with amino, chloro, and methylthio groups, which contribute to its pharmacological properties. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C6H5ClN4S

- Molecular Weight : 224.67 g/mol

- CAS Number : 1201791-25-4

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication by targeting viral DNA synthesis pathways.

- Anticancer Properties : The compound has shown potential in inhibiting tumor cell proliferation in vitro, likely due to its ability to interfere with cellular signaling pathways involved in cancer progression.

Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral DNA synthesis | |

| Anticancer | Inhibition of cell proliferation |

Antiviral Studies

A study published in PubMed highlights the antiviral potential of similar compounds in the same chemical class. These compounds demonstrated significant inhibitory effects on human adenovirus (HAdV), with selectivity indexes exceeding 100 compared to standard antiviral agents like niclosamide. The most potent derivatives showed low micromolar IC50 values, indicating strong antiviral efficacy while maintaining low cytotoxicity levels .

Anticancer Research

In vitro studies have revealed that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. For instance, compounds related to this structure have been noted for their ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 1201791-25-4 | 224.67 g/mol | Antiviral, Anticancer |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Various | ~250 g/mol | Potent HAdV inhibitor |

| 2-Amino-4-chloro-6-(methylthio)pyridine-3,5-dicarbonitrile | Not specified | 224.67 g/mol | Similar antiviral activity |

Properties

IUPAC Name |

4-amino-2-chloro-6-methylsulfanylpyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4S/c1-14-8-5(3-11)6(12)4(2-10)7(9)13-8/h1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDQTRAJBQHSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=C1C#N)N)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.